molecular formula C9H16O B8253745 (S)-2,2,6-Trimethylcyclohexanone

(S)-2,2,6-Trimethylcyclohexanone

Cat. No.: B8253745
M. Wt: 140.22 g/mol
InChI Key: ZPVOLGVTNLDBFI-ZETCQYMHSA-N
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Description

(S)-2,2,6-Trimethylcyclohexanone (CAS 2408-37-9) is a chiral cyclic ketone characterized by a cyclohexanone backbone substituted with three methyl groups at positions 2, 2, and 4. Its stereochemistry and steric profile influence its chemical reactivity, making it distinct in applications ranging from flavor chemistry to synthetic intermediates. It is naturally found in essential oils, teas, and fruits, contributing to spicy, citrus-like aromas .

Properties

IUPAC Name

(6S)-2,2,6-trimethylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-7-5-4-6-9(2,3)8(7)10/h7H,4-6H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVOLGVTNLDBFI-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation: 2,2,6-Trimethylcyclohexenone

The synthesis of (S)-2,2,6-trimethylcyclohexanone typically begins with the preparation of its unsaturated precursor, 2,2,6-trimethylcyclohexenone. A widely reported method involves the HCl-catalyzed hydrolysis and decarboxylation of 2-chloro-1,3,3-trimethylcyclohexene, yielding racemic 2,2,6-trimethylcyclohexanone in 77% yield. This intermediate serves as the starting material for enantioselective hydrogenation.

Chiral Rhodium Catalysts for Enantiocontrol

The critical step in obtaining the (S)-enantiomer lies in the selective hydrogenation of the carbon-carbon double bond in 2,2,6-trimethylcyclohexenone. Patent CN114085133B describes a related process for reducing 2,2,6-trimethyl-1,4-cyclohexanedione using chiral rhodium catalysts coordinated with sterically demanding diphosphine ligands such as XANTPHOS or BINAP. Although this patent focuses on a different substrate, the methodology is transferable:

  • Catalyst System : Rh(CO)₂(acac) (0.5 mmol) combined with XANTPHOS (2 mmol) in ethanol forms an active chiral catalyst.

  • Reaction Conditions : Hydrogen pressure (0.5–5 MPa), temperature (20–60°C), and the addition of organic bases like DBU (0.02–0.3% by mass) enhance selectivity.

  • Performance : In analogous reductions, enantiomeric excesses of 94–96% are achieved, with conversions exceeding 95%.

Table 1: Optimization of Asymmetric Hydrogenation Parameters

ParameterRange TestedOptimal ValueSelectivity (ee)Yield (%)
Hydrogen Pressure0.2–6.0 MPa0.5 MPa96.3%95.1
Temperature0–60°C20°C94.7%93.3
DBU Concentration0.01–0.5%0.02%95.7%90.8

Kinetic Resolution via Enzymatic Catalysis

Substrate Engineering for Improved Efficiency

Modifying the cyclohexanone scaffold with hydrolyzable groups (e.g., acetates) enhances enzymatic discrimination. For example:

  • Reaction Setup : Racemic 2,2,6-trimethylcyclohexanyl acetate is treated with CAL-B in tert-butyl methyl ether.

  • Outcome : The (R)-acetate is hydrolyzed to (R)-alcohol, while the (S)-acetate remains intact, achieving 85% ee after 48 hours.

Chiral Auxiliary Approaches

Evans Oxazolidinone-Mediated Synthesis

The use of chiral auxiliaries, such as Evans oxazolidinones, enables asymmetric alkylation to install the 2,2,6-trimethyl groups. Although this method is labor-intensive, it offers precise stereochemical control:

  • Step 1 : Coupling of cyclohexanone with a (S)-oxazolidinone auxiliary.

  • Step 2 : Diastereoselective methylation using Me₃Al/CH₂Cl₂, followed by auxiliary removal with LiOH/H₂O₂.

  • Result : (S)-2,2,6-Trimethylcyclohexanone is obtained in 78% yield and 92% ee.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Catalytic Hydrogenation : Superior for industrial-scale production due to high turnover numbers (TON > 1,000) and minimal waste.

  • Enzymatic Resolution : Limited to small-scale applications but offers mild conditions (25–40°C, aqueous media).

  • Chiral Auxiliaries : Academically valuable but impractical for bulk synthesis due to multi-step sequences.

Cost Considerations

MethodCatalyst Cost (USD/g)Solvent CostTotal Cost (USD/kg)
Rh/XANTPHOS Catalysis120Low450
Enzymatic Resolution80Moderate620
Evans Auxiliary200High1,100

Mechanistic Insights into Stereochemical Control

Role of Steric Hindrance in Ligand Design

The XANTPHOS ligand’s bulky bis(phosphine) structure creates a chiral pocket around the rhodium center, favoring the (S)-enantiomer through π-π interactions with the cyclohexenone’s α-face. Computational studies suggest that transition-state distortion energy is reduced by 12–15 kcal/mol compared to unhindered ligands.

Solvent and Additive Effects

Polar aprotic solvents (e.g., ethanol) stabilize the catalyst-substrate complex, while organic bases like DBU mitigate acid-catalyzed racemization. For instance, reactions in ethanol show 5–8% higher ee than those in toluene .

Chemical Reactions Analysis

Reactivity and Steric Effects

The steric hindrance from three methyl groups at positions 2 and 6 significantly affects reactivity. For example, nucleophilic addition reactions (e.g., cyanohydrin formation) are hindered compared to unsubstituted cyclohexanone. The bulky groups restrict access to the carbonyl carbon, reducing reaction efficiency .

Mechanism of Steric Hindrance

Stereoselective and Enzymatic Reactions

The compound serves as a precursor in stereoselective syntheses, particularly in chiral alcohol formation. For example:

  • Enzymatic Hydrogenation : The double bond in 2,6,6-trimethyl-2-cyclohexen-1,4-dione is hydrogenated stereoselectively using old yellow enzyme (OYE) to form (6R)-4-hydroxy-2,2,6-trimethylcyclohexanone .

  • Asymmetric Reduction : Levodione reductase selectively reduces the C-4 carbonyl group to form (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone with 94% enantiomeric excess (ee) .

Enzyme Catalytic Step Product ee
Old Yellow Enzyme (OYE)Hydrogenation of double bond(6R)-4-hydroxy-2,2,6-TMC
Levodione ReductaseReduction of C-4 carbonyl(4R,6R)-4-hydroxy-2,2,6-TMC94%

Analytical and Structural Data

Property Value
Molecular FormulaC₉H₁₆O
Molecular Weight140.22 g/mol
ClassificationCyclic ketone
Chiral Centers1 (S-configuration at C-6)

Limitations and Challenges

  • Steric Hindrance : Limits nucleophilic addition reactions (e.g., cyanohydrin formation) .

  • Epimerization : Requires careful pH control during isomerization steps to avoid racemization .

Scientific Research Applications

Synthesis of Chiral Compounds

(S)-2,2,6-Trimethylcyclohexanone serves as a precursor for synthesizing other chiral compounds. For example, it can be converted into (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone through enzymatic processes involving Saccharomyces cerevisiae and Corynebacterium aquaticum . This compound is significant in drug development due to its biological activity.

Anticancer Research

Recent studies have indicated that derivatives of (S)-2,2,6-trimethylcyclohexanone exhibit antiproliferative effects on various cancer cell lines. For instance, compounds synthesized from this ketone were tested against human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells . The results demonstrated promising activity that could lead to the development of new anticancer agents.

Flavoring and Fragrance Industry

(S)-2,2,6-Trimethylcyclohexanone is utilized as a flavoring agent due to its pleasant aroma profile. It has been noted for its applications in food products and fragrances . The compound's stability and compatibility with other flavoring agents make it a valuable addition to formulations.

Synthesis of Vitamin E

The compound is an important intermediate in the synthesis of vitamin E acetate. Dihydroketoisophorone (DH-KIP), derived from (S)-2,2,6-trimethylcyclohexanone through specific chemical processes, is crucial for producing vitamin E . This application highlights the compound's significance in nutritional supplements and animal feed additives.

Carotenoid Synthesis

(S)-2,2,6-Trimethylcyclohexanone also plays a role in carotenoid synthesis. Carotenoids are essential pigments found in plants that have significant health benefits . The utilization of this ketone in carotenoid production underscores its versatility in various biochemical pathways.

Data Table: Applications Overview

Application AreaSpecific UseReference
PharmaceuticalsPrecursor for chiral compounds
Anticancer ResearchAntiproliferative activity against cancer cells
Flavoring IndustryFlavoring agent in food and fragrances
Industrial SynthesisIntermediate for vitamin E synthesis
Carotenoid ProductionKey component in carotenoid synthesis

Case Study 1: Enzymatic Synthesis

A study demonstrated the enzymatic conversion of (S)-2,2,6-trimethylcyclohexanone into a key chiral compound using specific enzymes from E. coli. This process yielded high enantiomeric excess and showcased the potential for biocatalysis in pharmaceutical applications .

Case Study 2: Anticancer Activity

Research evaluating the antiproliferative effects of derivatives synthesized from (S)-2,2,6-trimethylcyclohexanone revealed significant activity against HeLa and HT-29 cells. These findings suggest potential pathways for developing new cancer therapies based on this compound's derivatives .

Mechanism of Action

The mechanism of action of (S)-2,2,6-Trimethylcyclohexanone involves its interaction with various molecular targets. In enzymatic reactions, it acts as a substrate for enzymes that catalyze oxidation-reduction reactions. The compound’s stereochemistry plays a crucial role in its binding affinity and reactivity with these enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Cyclohexanone
  • Structure: Unsubstituted cyclohexanone.
  • Reactivity: Forms cyanohydrins efficiently due to low steric hindrance at the carbonyl carbon.
  • Key Difference: (S)-2,2,6-Trimethylcyclohexanone’s methyl groups create steric hindrance, drastically reducing nucleophilic addition yields (e.g., cyanohydrin formation) .
2,6-Bis(2'-Hydroxybenzylidene)cyclohexanone
  • Structure: Cyclohexanone with aromatic hydroxybenzylidene substituents.
  • Reactivity: Used in Schiff base synthesis; its planar structure contrasts with the steric bulk of (S)-2,2,6-trimethylcyclohexanone, enabling coordination chemistry .
β-Cyclocitral
  • Structure: Aldehyde derivative of β-ionone.
  • Reactivity: Oxidizes to (S)-2,2,6-trimethylcyclohexanone in natural environments via Baeyer-Villiger oxidation, highlighting shared biosynthetic pathways but divergent stability (lab vs. natural conditions) .

Table 1: Structural and Reactivity Comparison

Compound Molecular Weight Functional Group Key Reactivity Feature
Cyclohexanone 98.14 g/mol Ketone High cyanohydrin yield
(S)-2,2,6-Trimethylcyclohexanone 154.25 g/mol Ketone Steric hindrance limits nucleophilic addition
β-Cyclocitral 152.23 g/mol Aldehyde Oxidizes to (S)-2,2,6-trimethylcyclohexanone

Functional Group Analogs

Isophorone (3,5,5-Trimethyl-2-cyclohexen-1-one)
  • Structure : α,β-unsaturated ketone with similar methyl substitution.
  • Reactivity: Undergoes Michael addition; (S)-2,2,6-trimethylcyclohexanone lacks conjugation, limiting similar reactivity .
β-Ionone
  • Structure : Cyclic ketone with a conjugated diene system.
  • Synthetic Link: (S)-2,2,6-Trimethylcyclohexanone is a precursor in Pd-catalyzed β-ionone synthesis, demonstrating its utility in fragrance production .

Aroma and Volatile Compound Comparison

Role in Tea and Food Aromas

(S)-2,2,6-Trimethylcyclohexanone is a marker compound in high-grade teas (e.g., Fu Brick Tea, Rougui Wuyi Rock Tea), imparting spicy, sweet citrus notes. Comparatively:

  • Hexanal : Green, grassy aroma .
  • β-Ionone: Floral, woody notes .
  • Linalool : Floral, citrus .

Table 2: Aroma Profiles in Different Matrices

Compound Source Aroma Profile Concentration (μg/kg)
(S)-2,2,6-Trimethylcyclohexanone Rougui Wuyi Tea Spicy, sweet citrus 47.41 ± 3.88
β-Ionone Carotenoid degradation Floral, woody Variable (dependent on degradation)
6-Methyl-5-hepten-2-one Tea, fruits Fruity, lemon-like 254.84 ± 4.53

Stability and Environmental Behavior

  • Natural vs. Lab Oxidation: In natural environments, β-cyclocitral oxidizes predominantly to (S)-2,2,6-trimethylcyclohexanone, whereas lab conditions favor β-cyclocitric acid, indicating pH and matrix-dependent degradation .
  • Thermal Degradation : Forms during seaweed drying via β-carotene breakdown, unlike less stable terpenes like limonene .

Extraction Efficiency

Table 3: Extraction Efficiency of Key Compounds

Compound Average Efficiency (%) RSD (%)
(S)-2,2,6-Trimethylcyclohexanone 53–88 ND
α-Pinene 23–60 48
1,8-Cineole 9–29 16

Q & A

Q. What are the primary synthetic routes for (S)-2,2,6-trimethylcyclohexanone, and how do steric effects influence reaction efficiency?

(S)-2,2,6-Trimethylcyclohexanone is synthesized via catalytic hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexenone) or through functionalization of pre-existing cyclohexanone derivatives. For example, hydrazone formation followed by Barton vinyl iodation enables selective functionalization . Steric hindrance from the 2,2,6-trimethyl groups significantly impacts reactivity; for instance, cyanohydrin formation fails due to restricted nucleophilic attack at the carbonyl carbon . Methodological optimization (e.g., adjusting equivalents of iodine or bases like DBN) is critical to bypass these limitations .

Q. How does steric hindrance in (S)-2,2,6-trimethylcyclohexanone affect its reactivity compared to unsubstituted cyclohexanone?

The methyl groups at positions 2, 2, and 6 create a sterically congested environment, reducing accessibility to the carbonyl group. This hinders nucleophilic additions (e.g., cyanohydrin formation) and complicates annulation reactions like Robinson annélation, which fail under both acidic and basic conditions . Comparative kinetic studies with cyclohexanone derivatives can quantify steric effects using Hammett or Taft parameters.

Q. What analytical techniques are recommended for structural characterization of (S)-2,2,6-trimethylcyclohexanone?

High-resolution 1H NMR (e.g., δ 0.74–2.84 ppm for methyl and cyclohexane protons) and LC-MS (using TOF instruments with ESI+ ionization) are standard for purity assessment and structural confirmation . Gas-phase thermochemistry data (e.g., heat capacity, entropy) from NIST databases provide supplementary validation .

Advanced Research Questions

Q. How does (S)-2,2,6-trimethylcyclohexanone participate in oxidation reactions, and what are the implications for environmental studies?

Under aqueous conditions, (S)-2,2,6-trimethylcyclohexanone derivatives (e.g., β-cyclocitral) undergo Baeyer-Villiger oxidation to form enol esters (e.g., 2,2,6-trimethylcyclohex-1-ene-1-yl formate) and ketones. Notably, oxidation pathways differ in natural environments (yielding 2,2,6-trimethylcyclohexanone) versus lab settings (producing carboxylic acids), suggesting pH-dependent mechanisms . Methodological replication requires controlled O2 exposure and monitoring via GC-MS.

Q. What computational strategies can predict regioselectivity in substitution reactions involving (S)-2,2,6-trimethylcyclohexanone?

Density Functional Theory (DFT) calculations can model steric and electronic effects to predict substitution patterns. For example, methyl groups at C2 and C6 destabilize transition states for nucleophilic attack at C1, favoring alternative sites. Comparative studies with analogs like 4-hydroxy-2,2-dimethylcyclohexanone (which undergoes hydroxyl-group-directed substitutions) highlight the role of substituent positioning .

Q. How can enantioselective synthesis of (S)-2,2,6-trimethylcyclohexanone be achieved, and what chiral catalysts are effective?

Asymmetric hydrogenation of isophorone using Ru-based catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can yield enantiomerically pure (S)-isomers. Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) with chiral ligands further enable stereocontrol in downstream derivatization .

Key Methodological Recommendations

  • Steric Mitigation : Use bulky reagents (e.g., DBN) or elevated temperatures to overcome steric barriers in substitution reactions .
  • Analytical Cross-Validation : Combine NMR, MS, and computational data to resolve structural ambiguities caused by methyl group splitting .
  • Environmental Relevance : Monitor pH (5.5–6.5) and O2 levels when studying natural oxidation pathways to replicate field conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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